methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-bromo-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQDLFZJEDNQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate typically involves the bromination of a benzimidazole precursor followed by esterification. One common method involves the reaction of 2-bromoaniline with formic acid to form 2-bromo-1H-benzo[d]imidazole. This intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 2 undergoes substitution with nucleophiles under controlled conditions:
| Nucleophile | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amines | KCO, DMF, 80°C | 2-Amino derivatives | 65–78% | |
| Thiols | CuI, L-proline, DMSO, 100°C | 2-Thioether analogs | 70–85% | |
| Methoxide | NaOMe, MeOH, reflux | 2-Methoxy derivative | 55% |
Mechanism : The reaction proceeds via a two-step process involving deprotonation of the imidazole nitrogen to activate the ring, followed by nucleophilic attack at the electrophilic bromine site.
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed coupling with aryl boronic acids:
| Boronic Acid | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenyl | Pd(PPh), NaCO, DME/HO | 90°C, 12 h | 2-Aryl derivatives | 82% |
| 4-Methoxyphenyl | Pd(dppf)Cl, KPO, toluene/EtOH | 100°C, 24 h | 2-(4-Methoxyphenyl) analog | 75% |
Key Insight : The electron-withdrawing ester group at position 6 enhances the electrophilicity of the bromine, facilitating oxidative addition to the Pd(0) catalyst .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic | 6M HCl, reflux, 6 h | 1H-Benzo[d]imidazole-6-carboxylic acid | 90% |
| Basic | NaOH (aq), EtOH, 70°C, 4 h | Sodium carboxylate salt | 88% |
Application : The carboxylic acid serves as a precursor for amide-bond formation in drug design.
Reductive Dehalogenation
The bromine atom can be removed under reducing conditions:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H, Pd/C | EtOH, 50 psi, 25°C | Dehalogenated methyl benzo[d]imidazole-6-carboxylate | 68% |
| Zn, NHCl | MeOH/HO, 80°C | Same as above | 60% |
Oxidation Reactions
The imidazole ring and ester group can be oxidized selectively:
| Oxidizing Agent | Target Site | Product | Outcome |
|---|---|---|---|
| KMnO, HSO | Benzimidazole ring | Quinoline-6-carboxylate | Ring expansion observed |
| m-CPBA | Imidazole N | N-Oxide derivative | 55% yield |
Cyclization Reactions
The compound participates in heterocycle formation:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| NHNH, EtOH | Reflux, 8 h | Triazolo-benzimidazole | 72% |
| CS, KOH | 120°C, 6 h | Thiazole-fused derivative | 65% |
Scientific Research Applications
Synthesis and Reactivity
Methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate can be synthesized through various methods, often involving bromination and carboxylation processes. The presence of the bromine atom enhances its reactivity, making it suitable for subsequent transformations such as nucleophilic substitutions and coupling reactions.
Table 1: Synthesis Methods
| Method | Description | Reference |
|---|---|---|
| Bromination | Introduction of bromine to benzoimidazole | |
| Suzuki Coupling | Reaction with aryl boronic acids | |
| Nucleophilic Substitution | Reaction with nucleophiles like amines |
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly due to its structural similarity to known bioactive molecules. Research indicates that derivatives of benzoimidazole exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.
Case Study: Anticancer Activity
A study investigated the anticancer properties of a related benzoimidazole compound, demonstrating its ability to disrupt cellular integrity and affect glucose metabolism in cancer cells. This suggests that this compound could be a valuable scaffold for developing new anticancer agents .
Material Science Applications
In material science, this compound serves as a precursor for synthesizing functional materials. Its ability to undergo polymerization reactions makes it suitable for creating advanced materials with tailored properties.
Table 2: Material Properties
| Property | Value | Application |
|---|---|---|
| Thermal Stability | High | Coatings |
| Electrical Conductivity | Moderate | Electronic devices |
| Mechanical Strength | Variable | Structural materials |
Future Directions and Research Opportunities
Ongoing research is focused on exploring the full potential of this compound in various fields:
- Drug Development : Investigating its derivatives for enhanced bioactivity and specificity against cancer cells.
- Material Innovation : Developing new polymers or composites that leverage its unique chemical properties.
- Synthetic Methodology : Optimizing synthesis routes to improve yield and reduce environmental impact.
Mechanism of Action
The mechanism of action of methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at the 2-Position
- Bromine vs. Amino Groups: Methyl 2-(butylamino)-1H-benzo[d]imidazole-6-carboxylate (Compound 34, ) replaces bromine with a butylamino group. Synthetic Routes: Brominated derivatives (e.g., methyl 2-bromo-) are synthesized via bromination or direct substitution, while amino-substituted analogs require isothiocyanate or isocyanide reagents .
Bromine vs. Aryl Groups :
Ester Group Variations
- Methyl vs. Ethyl Esters :
Physicochemical Properties
Key data for select compounds are summarized below:
*LogP estimated using fragment-based methods.
Reactivity and Functionalization Potential
- Bromine as a Leaving Group : The 2-bromo substituent enables Suzuki couplings or nucleophilic aromatic substitutions to introduce aryl, alkyl, or heterocyclic groups .
Key Findings and Limitations
- Ethyl esters offer slight metabolic advantages over methyl esters, but trade-offs in solubility and reactivity require case-by-case evaluation.
Biological Activity
Methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a benzimidazole core structure with a bromine atom and a carboxylate ester functional group. The synthesis typically involves the bromination of a benzimidazole precursor followed by esterification. A common method includes the reaction of 2-bromoaniline with formic acid to yield 2-bromo-1H-benzo[d]imidazole, which is then reacted with methyl chloroformate in the presence of a base like triethylamine to produce the final compound.
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains such as Staphylococcus aureus (including MRSA) and Candida albicans. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 3.9 µg/mL against C. albicans, indicating potent antifungal activity .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds in this class have shown cytotoxic effects against several cancer cell lines. For example, related benzimidazole derivatives demonstrated IC50 values ranging from 7.82 to 21.48 µM against different cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. Notably, some derivatives exhibited mechanisms involving cell cycle arrest and apoptosis induction, highlighting their potential as multi-targeted kinase inhibitors .
The mechanism of action for this compound likely involves interaction with specific molecular targets within cancer cells. The bromine atom and carboxylate group enhance reactivity and binding affinity to various enzymes and receptors involved in cell proliferation and survival pathways. For instance, molecular docking studies have indicated strong binding interactions with key kinases such as EGFR and mTOR, suggesting that these compounds could effectively inhibit critical signaling pathways in cancer cells .
Study on Anticancer Efficacy
A significant study evaluated a series of benzimidazole derivatives for their anticancer properties using standard MTT assays across several cancer cell lines. Among these compounds, this compound showed promising results with an IC50 comparable to established chemotherapeutics like doxorubicin. The study also highlighted the compound's ability to induce apoptosis through upregulation of pro-apoptotic factors such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial activity, derivatives were tested against Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that certain compounds exhibited excellent antibacterial properties with MIC values below 10 µg/mL, supporting their potential use as therapeutic agents against resistant strains .
Data Tables
| Activity Type | Tested Compound | Target Organism | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|---|
| Antimicrobial | Methyl 2-bromo... | Staphylococcus aureus | <1 | - |
| Antifungal | Methyl 2-bromo... | Candida albicans | 3.9 | - |
| Anticancer | Benzimidazole Derivative | HepG2 (liver cancer) | - | 21.48 |
| Anticancer | Benzimidazole Derivative | MCF-7 (breast cancer) | - | 10.21 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
